molecular formula C14H25N3O B2444062 N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide CAS No. 2411217-19-9

N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide

Cat. No.: B2444062
CAS No.: 2411217-19-9
M. Wt: 251.374
InChI Key: CFZOKGCEKLNUPL-UHFFFAOYSA-N
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Description

N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the reductive amination of a suitable precursor, such as a ketone or aldehyde, with a diamine.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a cyclization reaction, often involving a cyclopentyl halide and a suitable nucleophile.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the diazepane-cyclopentyl intermediate with an appropriate acylating agent, such as acryloyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(4-methyl-1,4-diazepan-1-yl)methyl]-N-(2-methyl-2-propanyl)-1-pentanamine
  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
  • 2-(4-methyl-1,4-diazepan-1-yl)ethanimidamide

Uniqueness

N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a diazepane ring and a cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-3-14(18)15-12-6-4-7-13(12)17-9-5-8-16(2)10-11-17/h3,12-13H,1,4-11H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZOKGCEKLNUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCC2NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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